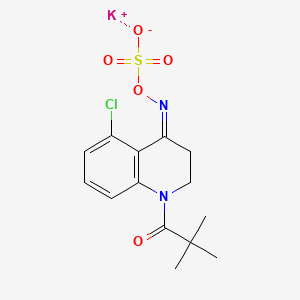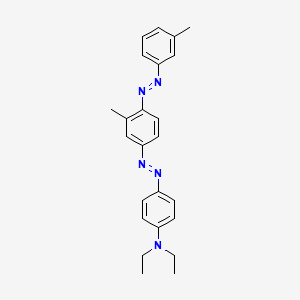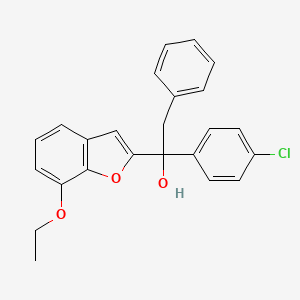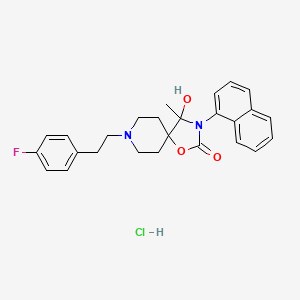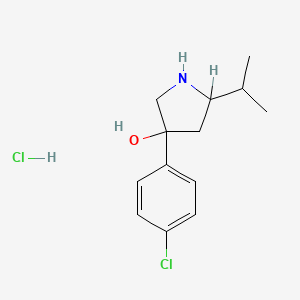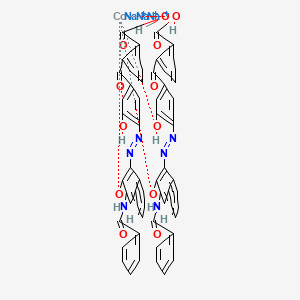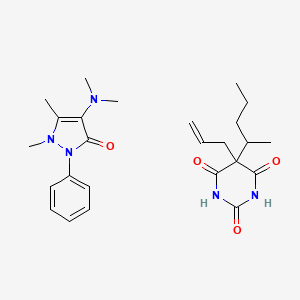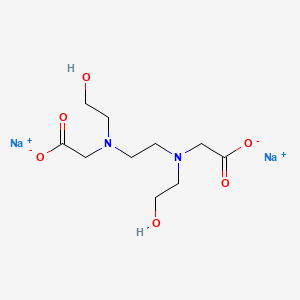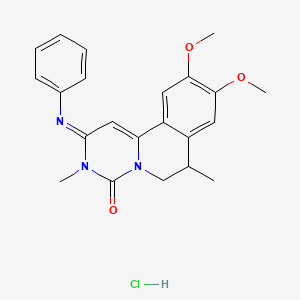
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (±)- is a complex organic compound with a unique structure that combines elements of pyrimidine and isoquinoline
准备方法
合成路线和反应条件
4H-吡啶并[6,1-a]异喹啉-4-酮, 2,3,6,7-四氢-9,10-二甲氧基-3,7-二甲基-2-(苯亚胺基)-, 一盐酸盐, (±)- 的合成通常涉及多步有机反应。该过程始于吡啶并异喹啉核心结构的制备,然后引入二甲氧基和二甲基。然后通过缩合反应添加苯亚胺基。 最后一步涉及形成一盐酸盐,以增强化合物的稳定性和溶解度 .
工业生产方法
这种化合物的工业生产可能涉及合成路线的优化,以最大限度地提高产量并降低成本。 这可能包括使用自动化反应器和连续流动化学技术,以确保质量一致和可扩展性 .
化学反应分析
反应类型
4H-吡啶并[6,1-a]异喹啉-4-酮, 2,3,6,7-四氢-9,10-二甲氧基-3,7-二甲基-2-(苯亚胺基)-, 一盐酸盐, (±)- 可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,这可能导致不同的生物活性。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂和亲电试剂,具体取决于所需的取代 .
主要形成的产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生羟基化衍生物,而取代反应可能会引入新的芳族或脂肪族基团 .
科学研究应用
4H-吡啶并[6,1-a]异喹啉-4-酮, 2,3,6,7-四氢-9,10-二甲氧基-3,7-二甲基-2-(苯亚胺基)-, 一盐酸盐, (±)- 有几种科学研究应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的结构和生物活性,正在研究其作为治疗剂的潜在用途。
作用机制
4H-吡啶并[6,1-a]异喹啉-4-酮, 2,3,6,7-四氢-9,10-二甲氧基-3,7-二甲基-2-(苯亚胺基)-, 一盐酸盐, (±)- 的作用机制涉及与特定分子靶标(如酶或受体)相互作用。该化合物的结构使其能够结合到这些靶标,从而可能抑制或调节其活性。 这可能导致各种生物效应,具体取决于所涉及的特定靶标和途径 .
相似化合物的比较
类似化合物
4H-吡啶并[6,1-a]异喹啉-4-酮衍生物: 这些化合物具有相同的核心结构,但在取代基方面有所不同,导致不同的性质和活性。
吡啶并异喹啉类似物: 这些化合物具有相似的结构,但可能具有不同的官能团或立体化学.
独特性
4H-吡啶并[6,1-a]异喹啉-4-酮, 2,3,6,7-四氢-9,10-二甲氧基-3,7-二甲基-2-(苯亚胺基)-, 一盐酸盐, (±)- 的独特性在于其特定官能团的组合及其在各个领域的多种应用潜力。 它能够进行多种类型的化学反应,并且具有潜在的生物活性,使其成为进一步研究和开发的宝贵化合物 .
属性
CAS 编号 |
108445-72-3 |
|---|---|
分子式 |
C22H24ClN3O3 |
分子量 |
413.9 g/mol |
IUPAC 名称 |
9,10-dimethoxy-3,7-dimethyl-2-phenylimino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C22H23N3O3.ClH/c1-14-13-25-18(17-11-20(28-4)19(27-3)10-16(14)17)12-21(24(2)22(25)26)23-15-8-6-5-7-9-15;/h5-12,14H,13H2,1-4H3;1H |
InChI 键 |
XZKLUUHMNSHMOA-UHFFFAOYSA-N |
规范 SMILES |
CC1CN2C(=CC(=NC3=CC=CC=C3)N(C2=O)C)C4=CC(=C(C=C14)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol](/img/structure/B12724470.png)
